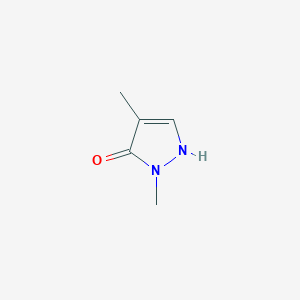

2,4-Dimethyl-1,2-dihydro-3H-pyrazol-3-one

Description

Significance of Pyrazolone (B3327878) Heterocycles in Contemporary Chemical Science

Pyrazolone and its parent structure, pyrazole (B372694), are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a cornerstone in various scientific disciplines due to its versatile chemical properties and biological relevance. nih.govhilarispublisher.com The pyrazolone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities. nih.gov Since the synthesis of antipyrine (B355649) by Ludwig Knorr in 1883, the analgesic and antipyretic properties of pyrazolone analogues have driven extensive research. nih.gov

Beyond their medicinal applications, pyrazolone-based ligands are of significant interest in coordination chemistry and catalysis. researchgate.net The nitrogen and oxygen atoms within the pyrazolone core can act as effective coordination sites for a vast number of metal ions. The resulting metal complexes have found applications as catalysts, sensors, and functional materials with interesting photoluminescent and optical properties. researchgate.net Furthermore, the reactive C-4 position of the pyrazolone ring allows for a wide range of electrophilic substitution reactions, making these compounds versatile synthons for the construction of more complex molecular architectures, including spiroheterocycles. nih.gov Their derivatives are also utilized in the dye industry, highlighting their broad utility across the chemical sciences. researchgate.net

Overview of Foundational Research Pertaining to 2,4-Dimethyl-1,2-dihydro-3H-pyrazol-3-one

The foundational chemistry of this compound is rooted in the classical Knorr pyrazole synthesis, first reported in 1883. nih.govhilarispublisher.com This seminal reaction involves the condensation of a β-ketoester with a hydrazine (B178648) derivative. nih.govnih.gov For pyrazolone synthesis, the reaction of ethyl acetoacetate (B1235776) with a hydrazine is a typical example. hilarispublisher.comjmchemsci.com This straightforward and robust method established the fundamental pathway to the pyrazolone core that is still widely used today. nih.gov

The synthesis of this compound itself involves these classical principles, typically beginning with the creation of a monomethylated pyrazolone followed by a second methylation step. The selective methylation of pyrazoles presents a persistent challenge in synthetic chemistry due to the similar reactivity of the two adjacent nitrogen atoms, often leading to a mixture of regioisomers. Early and ongoing research in this area has focused on developing methods to control the selectivity of N-alkylation to afford specific isomers like the 2,4-dimethyl derivative. This pursuit of regioselective synthesis is a fundamental aspect of the academic inquiry into substituted pyrazoles.

Scope and Objectives of Academic Inquiry into the this compound System

In contemporary chemical research, this compound is not typically investigated for its own terminal properties but is rather studied and utilized as a synthetic intermediate or a building block. Academic inquiry into this specific compound and its close analogues centers on its reactivity and its role as a precursor for constructing more elaborate molecular systems.

The primary objectives of research involving this pyrazolone derivative include:

Exploration of Reactivity: A key focus is understanding and exploiting the reactivity of the pyrazolone ring, particularly the nucleophilic character of the C-4 position, for carbon-carbon and carbon-heteroatom bond formation.

Synthesis of Novel Heterocycles: The compound serves as a synthon for designing and synthesizing novel fused heterocyclic systems. Researchers use it as a starting material to build polycyclic structures with potential applications in materials science or medicinal chemistry. jmchemsci.com

Development of Synthetic Methodologies: The synthesis of derivatives from this compound contributes to the broader field of synthetic methodology, offering new routes to complex molecules. nih.govjmchemsci.com

While this specific isomer may not be the final target, its chemical properties and reactive sites make it a valuable tool for chemists to explore new chemical space and construct novel molecular frameworks.

Physicochemical Properties of this compound

The following table summarizes key computed physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O | nih.gov |

| Molecular Weight | 112.13 g/mol | nih.gov |

| CAS Number | 5899-23-0 | nih.gov |

| XLogP3-AA | -0.6 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

| Exact Mass | 112.06366302 g/mol | nih.gov |

| Monoisotopic Mass | 112.06366302 g/mol | nih.gov |

| Topological Polar Surface Area | 32.7 Ų | nih.gov |

| Heavy Atom Count | 8 | nih.gov |

| Complexity | 121 | nih.gov |

Note: The properties listed are computationally predicted and sourced from PubChem.

Structure

3D Structure

Properties

CAS No. |

33641-19-9 |

|---|---|

Molecular Formula |

C5H8N2O |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

2,4-dimethyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C5H8N2O/c1-4-3-6-7(2)5(4)8/h3,6H,1-2H3 |

InChI Key |

CPIDGPJOCBGZEL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNN(C1=O)C |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation of 2,4 Dimethyl 1,2 Dihydro 3h Pyrazol 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

The ¹H NMR spectrum of 2,4-Dimethyl-1,2-dihydro-3H-pyrazol-3-one provides characteristic signals that confirm the presence and connectivity of its proton environments. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons of the methyl group at the N-1 position are typically observed at a different chemical shift than those of the methyl group at the C-4 position due to their distinct neighboring atoms.

A representative ¹H NMR spectrum in deuterated chloroform (CDCl₃) shows a singlet for the N-methyl protons and another singlet for the C-4 methyl protons. The proton at the C-5 position of the pyrazole (B372694) ring also gives rise to a characteristic signal. The integration of these signals corresponds to the number of protons in each environment, further confirming the structure.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| N-CH₃ | 3.15 | s |

| C-CH₃ | 2.21 | s |

| C₅-H | 5.76 | s |

| Solvent: CDCl₃ |

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon (C=O) of the pyrazolone (B3327878) ring is characteristically found at a lower field (higher ppm value) due to the deshielding effect of the oxygen atom.

The carbon atoms of the two methyl groups also appear as distinct signals, as do the carbon atoms within the pyrazole ring. The chemical shifts provide insight into the hybridization and electronic environment of each carbon atom.

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C₃) | ~170 |

| C₅ | ~140 |

| C₄ | ~105 |

| N-CH₃ | ~35 |

| C-CH₃ | ~12 |

| Solvent: CDCl₃ |

To further confirm the molecular structure and establish through-bond and through-space correlations, advanced 2D NMR techniques are employed. thieme-connect.de Techniques such as COSY (Correlation Spectroscopy) can confirm the coupling between adjacent protons, although in this specific molecule with mainly singlet signals, its application is limited for connectivity within the ring.

However, HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful. It reveals correlations between protons and carbons that are separated by two or three bonds. thieme-connect.de For example, an HMBC spectrum would show a correlation between the N-methyl protons and the C-5 carbon, and between the C-4 methyl protons and the C-3, C-4, and C-5 carbons, unequivocally establishing the connectivity of the methyl groups to the pyrazole ring. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, providing insights into the conformation of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Analyses

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netnih.gov The spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

A prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1650-1700 cm⁻¹. The exact position of this band can provide information about the electronic environment of the carbonyl group. Other characteristic bands include C-H stretching vibrations of the methyl groups and the pyrazole ring, as well as C-N and C=C stretching vibrations within the heterocyclic ring.

FTIR spectroscopy offers higher sensitivity and resolution compared to traditional IR spectroscopy, allowing for a more detailed analysis of the vibrational modes. scispace.com The use of techniques like Attenuated Total Reflectance (ATR)-FTIR can simplify sample handling and provide high-quality spectra of solid or liquid samples. nih.gov

Table 3: Characteristic IR/FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O | Stretch | ~1676 |

| C-H (methyl) | Stretch | ~2900-3000 |

| C=C (ring) | Stretch | ~1600 |

| C-N (ring) | Stretch | ~1300-1400 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. whitman.edu In mass spectrometry, the molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). uab.edu

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.orgchemguide.co.uk The molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragment ions can help to piece together the structure of the original molecule. Common fragmentation pathways for pyrazolone derivatives may include the loss of the methyl groups, carbon monoxide, or cleavage of the pyrazole ring.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M]⁺ | 112.06 | Molecular Ion |

| [M-CH₃]⁺ | 97.04 | Loss of a methyl group |

| [M-CO]⁺ | 84.07 | Loss of carbon monoxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. utoronto.ca The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the conjugated system of the pyrazolone ring.

The position of the maximum absorption (λ_max) is influenced by the extent of conjugation and the presence of chromophores and auxochromes. utoronto.ca The pyrazolone ring itself acts as a chromophore. The solvent used can also affect the λ_max values. While UV-Vis spectroscopy is less definitive for complete structural elucidation compared to NMR or MS, it provides valuable information about the electronic structure of the molecule and can be used for quantitative analysis. The UV absorption spectrum of pyrazole derivatives typically shows bands in the range of 200-250 nm. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Data Analysis

Single-crystal X-ray diffraction (SCXRD) analysis is the gold standard for molecular structure elucidation. By irradiating a single crystal with an X-ray beam, a diffraction pattern is generated, which can be mathematically processed to yield a detailed three-dimensional model of the electron density, and thus the atomic positions.

While a specific crystallographic study for this compound was not available in the surveyed literature, the analysis of closely related pyrazole derivatives provides a clear example of the data obtained from such an experiment. For instance, the crystallographic data for dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate illustrates the typical parameters determined in an SCXRD study nih.gov. These parameters define the size and shape of the unit cell—the basic repeating unit of the crystal.

Interactive Table: Example Crystal Data and Structure Refinement Details for a Pyrazole Derivative nih.gov

| Parameter | Value |

|---|---|

| Chemical formula | C17H17BrN2O5 |

| Formula weight (Mᵣ) | 409.23 |

| Crystal system | Triclinic |

| Space group | P-1 |

| Temperature (K) | 296 |

| a (Å) | 8.8579 (5) |

| b (Å) | 10.5336 (6) |

| c (Å) | 11.0893 (6) |

| α (°) | 62.282 (2) |

| β (°) | 75.437 (2) |

| γ (°) | 88.241 (2) |

| Volume (V) (ų) | 882.03 (9) |

| Z | 2 |

| Radiation type | Mo Kα |

| R_int | 0.027 |

| Final R[F² > 2σ(F²)] | 0.027 |

| wR(F²) | 0.078 |

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. imedpub.comimedpub.com These interactions, though weaker than covalent bonds, collectively dictate the final solid-state structure and influence physical properties like melting point and solubility. For pyrazole derivatives, the interplay between strong and weak interactions is responsible for the three-dimensional arrangement of molecules. imedpub.com Hirshfeld surface analysis is a common tool used to visualize and quantify these intermolecular contacts. nih.govtandfonline.com

Hydrogen bonds are among the most critical directional interactions in the crystals of pyrazolone derivatives. spast.org The presence of N-H groups as hydrogen bond donors and C=O and pyrazole nitrogen atoms as acceptors allows for the formation of robust supramolecular architectures. nih.govmdpi.com

Interactive Table: Example Hydrogen Bond Geometries in Pyrazole Derivatives

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···N | 1.09 (3) | 1.63 (3) | 2.714 (3) | 169 (3) |

| N-H···O | - | - | 2.939 | - |

| N-H···S | - | - | 3.284 | - |

Note: Data is compiled from representative pyrazole structures oup.comnih.gov to illustrate typical geometries.

Aromatic pyrazole rings can participate in π–π stacking interactions, which are non-covalent interactions between aromatic rings. mdpi.com These interactions play a significant role in stabilizing crystal structures by facilitating the close packing of molecules. nih.gov The geometry of these interactions can vary from face-to-face to edge-to-face arrangements.

In the crystal structures of pyrazole derivatives, π–π stacking is frequently observed between adjacent pyrazole and/or other aromatic rings. mdpi.comnih.gov The strength and geometry of these interactions are influenced by the electronic properties and steric hindrance of the substituents on the rings. acs.orgrsc.org The distance between the centroids of the interacting rings is a key parameter used to characterize these interactions.

Interactive Table: Example π-Stacking Parameters in Pyrazole Derivatives

| Interacting Rings | Centroid-Centroid Distance (Å) | Slipped Angle (°) | Reference |

|---|---|---|---|

| Pyrazole···Pyrazole | 3.416 (3) | - | nih.gov |

| Pyrazole···Triazine | 3.778 (3) | - | nih.gov |

| Pyrazole···Crotonate | 3.92 | 19.1 | mdpi.com |

| Benzene···Benzene | 3.62 | 21.5 | mdpi.com |

Correlation of Experimental and Theoretical Structural Parameters

To gain a deeper understanding of the molecular structure, experimental data from X-ray crystallography is often correlated with theoretical calculations, typically using Density Functional Theory (DFT). nih.govnih.gov This combined approach allows for the refinement of structural details and the investigation of electronic properties that are not directly accessible from the diffraction experiment.

DFT calculations are used to optimize the molecular geometry in the gas phase, and the resulting bond lengths and angles are compared with the experimental values obtained from the solid-state crystal structure. nih.govrdd.edu.iq Generally, a good agreement is found between the calculated and experimental parameters, which validates both the experimental structure determination and the chosen level of theory. nih.govnih.gov Any significant discrepancies can often be attributed to the effects of intermolecular interactions in the solid state, which are not present in the gas-phase calculations. nih.gov

Interactive Table: Comparison of Selected Experimental (XRD) and Theoretical (DFT) Bond Lengths for a Pyrazole-Hydrazone Derivative nih.gov

| Bond | Experimental Bond Length (Å) | Calculated Bond Length (Å) |

|---|---|---|

| C1–C10 | 1.227(3) | 1.24394 |

| O3–C15 | 1.363(3) | 1.38125 |

| N3–N4 | 1.383(3) | 1.37144 |

Note: DFT calculations performed at the B3LYP/6–31G(d,p) level.

Computational Chemistry and Theoretical Investigations of 2,4 Dimethyl 1,2 Dihydro 3h Pyrazol 3 One

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, enabling the prediction of molecular structure, properties, and reactivity. For heterocyclic systems like pyrazole (B372694) derivatives, these methods have been widely applied to elucidate electronic characteristics and guide experimental studies. researchgate.netnih.govnih.gov

Density Functional Theory (DFT) and Hartree-Fock (HF) are two principal ab initio methods used for quantum chemical calculations. DFT methods, such as the widely used B3LYP functional, calculate the electronic structure of a molecule based on its electron density, offering a balance between computational cost and accuracy. researchgate.netresearchgate.net The HF method, on the other hand, approximates the many-electron wavefunction as a single Slater determinant, often serving as a starting point for more complex calculations. researchgate.net

Both DFT and HF methods, typically paired with a basis set like 6-311++G(d,p), are employed to compute the optimized geometry, vibrational frequencies, and electronic properties of pyrazole derivatives. researchgate.netnih.gov These calculations provide a foundational understanding of the molecule's behavior at the atomic level.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. acu.edu.in For 2,4-Dimethyl-1,2-dihydro-3H-pyrazol-3-one, this analysis would identify the most stable conformer by calculating key geometric parameters.

Conformational analysis reveals how the molecule's energy changes with rotations around single bonds. This is particularly important for understanding the flexibility of the ring and its substituents, which can influence its interactions with other molecules. The pyrazole ring in related structures can adopt conformations such as an envelope or twisted form, depending on its substituents. researchgate.net The optimized structure from these calculations serves as the basis for all further computational analyses.

Below is a table illustrating the types of geometric parameters that are determined through geometry optimization.

| Parameter | Atom Pair/Triplet | Illustrative Value |

| Bond Length | C=O | ~ 1.23 Å |

| N-N | ~ 1.39 Å | |

| C-N | ~ 1.35 - 1.45 Å | |

| C-C | ~ 1.40 - 1.50 Å | |

| Bond Angle | N-N-C | ~ 108° - 112° |

| C-C=O | ~ 125° - 130° | |

| Dihedral Angle | C-N-N-C | Defines ring puckering |

Note: The values are illustrative for pyrazolone (B3327878) derivatives and represent the type of data obtained from geometry optimization calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgschrodinger.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. nih.gov For pyrazole derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the pyrazole ring and its substituents, highlighting the regions involved in electron transfer. nih.gov

The table below lists key parameters derived from FMO analysis.

| Parameter | Symbol | Definition | Significance |

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital. | Related to ionization potential; indicates electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital. | Related to electron affinity; indicates electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness | S | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. nih.gov |

Note: This table describes the parameters obtained from FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. researchgate.netresearchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.net

In an MEP map, regions of negative potential (typically colored red or yellow) are associated with lone pairs of electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a significant negative potential around the carbonyl oxygen atom, identifying it as a primary site for electrophilic interactions and hydrogen bonding. The hydrogen atoms of the methyl groups would exhibit positive potential. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer and conjugative interactions by analyzing the delocalization of electrons from filled Lewis-type orbitals (donors) to empty non-Lewis-type orbitals (acceptors). nih.govnih.gov

The following table illustrates typical data obtained from an NBO analysis for pyrazole derivatives.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP(O) | π(N-N) | Illustrative High Value | Lone Pair Delocalization |

| π(C=C) | π(C=O) | Illustrative Medium Value | π-System Conjugation |

| σ(C-H) | σ*(C-N) | Illustrative Low Value | Hyperconjugation |

Note: LP denotes a lone pair. The values are illustrative of the data generated from NBO analysis for heterocyclic systems.

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. scienceopen.comscirp.org The Hirshfeld surface is a three-dimensional map of close contacts, where different colors represent different types of interactions. Red spots on the surface indicate close contacts like hydrogen bonds. nih.gov

This analysis can be decomposed into two-dimensional (2D) fingerprint plots, which provide a quantitative summary of the intermolecular interactions. nih.govresearchgate.net Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest atom external and internal to the surface, respectively. The plot's features, such as sharp spikes, indicate specific interactions like hydrogen bonds, while more diffuse regions represent van der Waals forces. nih.gov This method allows for the calculation of the percentage contribution of each type of interaction to the total crystal packing. nih.gov

The table below shows an example of the percentage contributions of intermolecular contacts derived from Hirshfeld analysis for a pyrazolone-type crystal.

| Interaction Type | Percentage Contribution (%) |

| H···H | ~40-60% |

| O···H / H···O | ~15-25% |

| C···H / H···C | ~10-20% |

| N···H / H···N | ~2-5% |

| C···C | ~1-3% |

Note: These percentages are representative of findings for similar heterocyclic compounds and illustrate the output of a Hirshfeld surface analysis.

Electrophilicity-Based Charge Transfer (ECT) Descriptors

The concept of Electrophilicity-Based Charge Transfer (ECT) provides a quantitative measure of the energy change when a molecule accepts a charge. It is a critical descriptor in understanding interactions where charge transfer plays a key role. The ECT is derived from the global electrophilicity index (ω), which itself is calculated from the chemical potential (μ) and chemical hardness (η).

In line with the charge transfer model proposed by Parr et al., an electrophilicity-based charge transfer (ECT) descriptor has been developed to understand the interactions between different chemical species. This descriptor is particularly useful in fields like drug design and toxicology, where understanding the charge transfer between a molecule and a biological system is crucial. The application of ECT can be extended to the interaction of any potential toxin with a biosystem. nih.gov

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors, derived from Density Functional Theory (DFT), are essential for predicting the chemical behavior of a molecule. nih.gov These descriptors help in understanding a molecule's stability and its propensity to react at various sites.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical stability. A smaller gap suggests higher reactivity.

Chemical Hardness (η): This measures the resistance of a molecule to change its electron configuration. It is calculated as (I-A)/2, where I is the ionization potential and A is the electron affinity.

Chemical Potential (μ): This describes the escaping tendency of electrons from a system. It is calculated as -(I+A)/2.

Global Electrophilicity Index (ω): This index, defined as ω = μ²/2η, quantifies the ability of a molecule to accept electrons.

Theoretical studies on various pyrazole and pyrazolone derivatives provide representative values for these descriptors. For instance, DFT calculations on pyrazolyl quinolinone derivatives have been used to analyze the effect of different substituents on their electronic structure and global properties. nih.gov Similarly, calculations on (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole provide insights into its reactivity parameters. mdpi.com

Table 1: Representative Global Reactivity Descriptors for a Pyrazole Derivative

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -5.99 |

| LUMO Energy | ELUMO | -2.33 |

| Energy Gap | ΔE | 3.66 |

| Chemical Hardness | η | 1.83 |

| Chemical Potential | μ | -4.16 |

| Electrophilicity Index | ω | 4.73 |

Data adapted from a theoretical study on a substituted dimethyl phenyl pyrazole derivative. mdpi.com

Local Reactivity Descriptors , such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com The analysis of Molecular Electrostatic Potential (MEP) maps also helps visualize electron-rich and electron-deficient regions, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are typically performed using the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT. rsc.org Studies on pyrazole and its derivatives, such as 3,5-dimethyl pyrazole, have shown good agreement between calculated and experimental chemical shifts. researchgate.net These calculations help in the precise assignment of signals in experimental spectra. DFT methods have proven to be highly accurate for predicting the chemical shifts of pyrazole-based compounds. aps.org

Table 2: Calculated vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for 3,5-dimethyl pyrazole

| Atom | Calculated ¹³C Shift | Experimental ¹³C Shift | Atom | Calculated ¹H Shift | Experimental ¹H Shift |

| C3/C5 | 145.4 | 145.0 | H4 | 5.86 | 5.82 |

| C4 | 104.1 | 104.5 | CH₃ | 2.21 | 2.20 |

| CH₃ | 11.2 | 11.0 | NH | 12.30 | 12.25 |

Data adapted from a DFT study on 3,5-dimethyl pyrazole. researchgate.net

Vibrational Frequencies: The vibrational (infrared and Raman) spectra of molecules can be calculated using DFT methods, typically at the B3LYP level of theory. aps.org These calculations provide the frequencies and intensities of vibrational modes. A comparison between the computed and experimental spectra aids in the complete assignment of the observed vibrational bands. researchgate.net For pyrazole and substituted pyrazoles, theoretical calculations have successfully assigned characteristic vibrations, such as N-H and C=O stretching frequencies. aps.orgdntb.gov.ua The stretching vibrations of methyl groups are generally observed in the 2900 - 3050 cm⁻¹ range. researchgate.net

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) for a Pyrazolone Derivative

| Vibrational Mode | Calculated Frequency (B3LYP) |

| N-H Stretch | 3450 |

| C-H Stretch (ring) | 3120 |

| C-H Stretch (methyl) | 2980 |

| C=O Stretch | 1750 |

| C=C Stretch | 1600 |

| N-N Stretch | 1250 |

Data adapted from a theoretical study on 3-methyl-pyrazol-5-one. aps.org

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. It is commonly used to calculate the vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum of a compound. The method provides insights into the nature of electronic transitions, such as n→π* or π→π*, by analyzing the molecular orbitals involved. aps.org

The TD-DFT approach allows for the prediction of the absorption maxima (λmax) in the electronic spectrum. By comparing the calculated spectrum with experimental data, researchers can validate the computational model and gain a deeper understanding of the molecule's electronic structure. aps.org This technique is instrumental in designing molecules with specific optical properties.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape, flexibility, and dynamics of a molecule.

For pyrazolone derivatives, MD simulations can be employed to explore their conformational flexibility and stability. Such studies are crucial for understanding how the molecule interacts with its environment, for instance, how a pyrazolone-based ligand might bind to a biological target. The simulations can reveal the most stable conformations and the energy barriers between them. Conformational analysis, often performed using a combination of molecular mechanics and DFT calculations, helps identify low-energy conformers and understand the molecule's three-dimensional structure, which is critical for its function and properties. Studies on flexible pyrazolone derivatives have utilized both X-ray crystallography and theoretical calculations to compare conformations in the solid and gaseous states, respectively.

Theoretical Studies on Non-Linear Optical Properties (NLO)

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry plays a vital role in the design and prediction of the NLO properties of new materials. Key NLO parameters that can be calculated include the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).

Theoretical investigations, typically using DFT, are performed to calculate these NLO properties. nih.gov A large first hyperpolarizability (β) value is indicative of significant NLO activity. Studies on various pyrazole and pyrazoline derivatives have shown that they can possess promising NLO properties. The presence of electron-donating and electron-accepting groups within the molecular structure can enhance the charge transfer and, consequently, the hyperpolarizability. Computational screening allows for the rational design of pyrazolone derivatives with tailored NLO responses.

Table 4: Calculated NLO Properties for a Representative Pyrazole Derivative

| Property | Symbol | Calculated Value |

| Dipole Moment | μ | 5.48 Debye |

| Polarizability | α | 25.13 x 10⁻²⁴ esu |

| First Hyperpolarizability | β | 40 x 10⁻³⁰ cm⁵/esu |

Data adapted from a theoretical study on a substituted pyrazole derivative.

Exploration of Structure Activity Relationships and Molecular Mechanisms Non Clinical Focus

Mechanistic Investigations of Enzyme-Inhibitor Interactions of Pyrazolone (B3327878) Derivatives (In Vitro)

The inhibitory potential of pyrazolone derivatives has been extensively studied against a variety of enzymes in vitro. These investigations provide crucial insights into the mechanisms by which these compounds exert their effects at a molecular level.

A significant body of research has focused on the anti-inflammatory properties of pyrazolone derivatives, primarily through their inhibition of cyclooxygenase (COX) enzymes. Studies have shown that certain pyrazolone analogues can exhibit inhibitory activity against both COX-1 and COX-2 isoforms. For instance, some 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives were found to have almost equal inhibitory effects on both COX-1 and COX-2, indicating a non-selective inhibition mechanism. This non-selectivity is an important characteristic in understanding the molecular interactions of these compounds.

Beyond the COX enzymes, pyrazolone derivatives have demonstrated inhibitory activity against 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. The dual inhibition of both COX and 5-LOX pathways is a noteworthy feature of some pyrazolone compounds.

Furthermore, the therapeutic potential of pyrazolone derivatives extends to the management of hyperglycemia, with studies demonstrating their ability to inhibit α-amylase and α-glucosidase. For example, 5-methyl-4-[(4-methylphenyl)sulfanyl]-1,2-dihydro-3Hpyrazol-3-one and 3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole have been shown to inhibit α-amylase with varying potencies. Kinetic studies have revealed that some of these derivatives act as competitive inhibitors of α-glucosidase, suggesting they bind to the active site of the enzyme and compete with the natural substrate.

In the realm of xenobiotic metabolism, pyrazolone derivatives have been identified as novel inhibitors of carboxylesterase 2 (CES2), a key enzyme in the metabolism of various drugs. Kinetic analysis of one such inhibitor, 1-cyclohexyl-4-(4-methylbenzyl)-3-p-tolyl-1H-pyrazol-5(4H)-one, demonstrated a non-competitive inhibition mechanism against the hydrolysis of fluorescein diacetate by CES2. acs.org This indicates that the inhibitor binds to a site on the enzyme different from the substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic efficiency.

The following table summarizes the in vitro enzyme inhibitory activities of selected pyrazolone derivatives:

| Derivative | Target Enzyme | Inhibition (IC50) | Mechanism of Inhibition |

| 1-(4-chlorophenyl)-...-1H-pyrazol-5(4H)-one derivatives | COX-1/COX-2 | - | Non-selective |

| 5-methyl-4-[(4-methylphenyl)sulfanyl]-1,2-dihydro-3Hpyrazol-3-one | α-amylase | 1.95 ± 0.098 mg/mL | - |

| 3,5,5-trimethyl-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole | α-amylase | 0.08 ± 0.004 mg/mL | - |

| Biphenyl pyrazole-benzofuran hybrids | α-glucosidase | 40.6 ± 0.2–164.3 ± 1.8 µM | Competitive |

| 1-cyclohexyl-4-(4-methylbenzyl)-3-p-tolyl-1H-pyrazol-5(4H)-one | Carboxylesterase 2 (CES2) | 0.13 μM | Non-competitive |

Molecular Docking Studies with Specific Biomolecular Targets

Molecular docking simulations have become an indispensable tool for elucidating the binding modes and affinities of small molecules with their biological targets. Numerous in silico studies have explored the interactions of pyrazolone derivatives with the active sites of various enzymes and receptors, providing a rational basis for their observed inhibitory activities.

Docking studies of pyrazolone derivatives against protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2), have revealed that these compounds can fit deeply within the binding pockets of these enzymes. nih.gov The binding is often stabilized by a network of hydrogen bonds and van der Waals interactions with key amino acid residues. For example, certain pyrazole (B372694) derivatives have shown minimum binding energies ranging from -5.92 to -10.09 kJ/mol with VEGFR-2, indicating a strong binding affinity. nih.gov

In the context of cytochrome P450 enzymes, molecular docking has been used to understand the interactions of pyrazole derivatives with CYP2E1. These studies have shown that substituents on the pyrazole ring play a crucial role in determining the binding affinity. For instance, the introduction of a methyl group at the C3 or C4 position of the pyrazole ring can significantly increase the binding affinity compared to the unsubstituted pyrazole. nih.gov

Furthermore, docking simulations of pyrazolone derivatives with cyclooxygenase enzymes (COX-1 and COX-2) have provided insights into their anti-inflammatory mechanism. These studies have shown that the 4,5-dihydro-1H-pyrazole ring is an important structural feature for interaction with the COX-2 enzyme. The interactions often involve hydrogen bonding and hydrophobic interactions with residues in the active site.

The table below presents a summary of molecular docking results for various pyrazolone derivatives with different biomolecular targets:

| Pyrazolone Derivative | Biomolecular Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Substituted 1H-pyrazoles | VEGFR-2 (2QU5) | -10.09 | - |

| Substituted 1H-pyrazoles | Aurora A (2W1G) | -8.57 | - |

| Substituted 1H-pyrazoles | CDK2 (2VTO) | -10.35 | - |

| Pyrazole derivatives | Staphylococcus aureus DNA gyrase B | - | Arg84, Thr173, Asp81 |

| Pyrazole derivatives | Staphylococcus aureus MTAN | - | - |

| 4,5-Dihydro-1H-pyrazole derivatives | COX-1 (3KK6) / COX-2 (3LN1) | - | - |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Interactions (Excluding Pharmacological Efficacy)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their chemical interactions, such as binding affinity. This approach allows for the prediction of the activity of new compounds and provides insights into the structural features that are important for their interaction with a target molecule.

Several QSAR studies have been conducted on pyrazolone derivatives to understand the relationship between their structural properties and their binding affinities for various receptors. These studies typically involve the calculation of a wide range of molecular descriptors, including spatial, electronic, and thermodynamic properties, and correlating them with the observed binding affinities using statistical methods like Multiple Linear Regression (MLR) and Partial Least Square (PLS) regression.

For instance, a QSAR study on a series of substituted pyrazolone derivatives as anti-inflammatory agents identified key descriptors that contribute to their activity. The developed 2D-QSAR model showed a good correlation between the predicted and observed activities, with a squared correlation coefficient (r²) of 0.9566. acs.org The model indicated that the descriptors chi2 (a topological descriptor) and SdsNcount (an electrotopological descriptor) positively contributed to the inhibitory activity. acs.org

Another QSAR study on tetrasubstituted pyrazoles as high-affinity ligands for the estrogen receptor (ERα and ERβ) highlighted the importance of hydrophobic and steric descriptors. nih.gov The results suggested that the binding affinity for both ER subtypes is enhanced by a negative coefficient for the logarithm of the partition coefficient (MlogP) and a positive coefficient for molar refractivity (MR), indicating that less hydrophobic and bulkier substituents are favorable for binding. nih.gov

These QSAR models, while often developed in the context of predicting pharmacological efficacy, provide valuable information about the fundamental chemical interactions that govern the binding of pyrazolone derivatives to their targets. The descriptors identified in these models can be interpreted in terms of the physicochemical properties that are crucial for molecular recognition and binding affinity, independent of the ultimate biological outcome.

The following table presents key parameters from a 2D-QSAR study on substituted pyrazolone derivatives:

| Statistical Parameter | Value |

| r² (squared correlation coefficient) | 0.9566 |

| q² (cross-validated correlation coefficient) | 0.8873 |

| pred_r² (predicted r² for the test set) | 0.5228 |

| F-Test | 44.1002 |

| Contributing Descriptors | +0.0356 chi2, +0.0345 SdsNcount |

Substituent Effects on Molecular Recognition and Binding Affinity

Studies on pyrazole derivatives as cannabinoid receptor antagonists have demonstrated the critical role of specific substituents for potent and selective binding to the CB1 receptor. nih.govacs.org Structural requirements for high affinity included a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring. nih.govacs.org The most potent compound in this series featured a p-iodophenyl group at the 5-position, highlighting the favorable impact of this specific substituent on binding affinity. nih.govacs.org

In the context of pyrazole ligands for the estrogen receptor, the substituent pattern was found to be crucial for both binding affinity and selectivity for the ERα subtype. A C(4)-propyl substituent was identified as optimal for enhancing binding affinity. illinois.edu Furthermore, a p-hydroxyl group on the N(1)-phenyl group also contributed to increased affinity and selectivity for ERα. illinois.edu

Investigations into the binding of pyrazole derivatives to the enzyme CYP2E1 have shown that even subtle changes, such as the position of a methyl group, can significantly impact binding. The introduction of a methyl group at the C3 or C4 position of the pyrazole ring led to a 2-fold and a 50-fold increase in affinity, respectively, compared to the unsubstituted pyrazole. nih.gov This suggests that the hydrophobic interactions mediated by these methyl groups with the enzyme's active site are critical for binding. Conversely, the presence of methyl groups at both the 3 and 5 positions simultaneously blocked binding, indicating a steric hindrance effect. nih.gov

These examples underscore the importance of a systematic exploration of substituent effects in the design of pyrazolone derivatives with desired binding characteristics. The interplay of steric, electronic, and hydrophobic effects of different substituents ultimately governs the molecular recognition process and the strength of the interaction with the target molecule.

Emerging Research Frontiers and Potential Applications of 2,4 Dimethyl 1,2 Dihydro 3h Pyrazol 3 One Non Therapeutic

2,4-Dimethyl-1,2-dihydro-3H-pyrazol-3-one as a Synthetic Building Block for Complex Heterocyclic Architectures

The compound this compound, a derivative of the pyrazolone (B3327878) heterocyclic core, serves as a versatile and powerful building block in synthetic organic chemistry. Its structural features, including reactive methylene (B1212753) and carbonyl groups, allow it to participate in a variety of chemical transformations, particularly multicomponent reactions (MCRs). MCRs are highly efficient one-pot reactions involving three or more starting materials to form a complex product that incorporates most of the atoms from the reactants. mdpi.com

Pyrazolones are key precursors in the synthesis of fused heterocyclic systems, most notably dihydropyrano[2,3-c]pyrazoles. researchgate.netbeilstein-journals.org These complex structures are typically assembled through a four-component reaction involving a pyrazolone (which can be formed in situ from a β-ketoester and hydrazine), an aldehyde, and an active methylene compound like malononitrile. beilstein-journals.org This methodology provides a straightforward and atom-economical route to densely functionalized molecules. researchgate.net The reactivity of the pyrazolone nucleus enables its integration into various molecular scaffolds, leading to the creation of novel and structurally diverse compounds. researchgate.netnih.gov

The following table summarizes representative examples of complex heterocyclic systems synthesized using pyrazolone derivatives as foundational building blocks.

| Pyrazolone Derivative | Reaction Type | Other Reactants | Resulting Heterocyclic Architecture | Reference |

|---|---|---|---|---|

| 5-methyl-2,4-dihydro-pyrazol-3-one | Four-Component Reaction | Aromatic aldehyde, Malononitrile, Hydrazine (B178648) Hydrate | Dihydropyrano[2,3-c]pyrazoles | researchgate.net |

| Pyrazolone derivatives | Three-Component Reaction | Aromatic aldehyde, Malononitrile | Spiro[indoline-3,4-pyrano[2,3-c]pyrazoles] | researchgate.net |

| 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one | Three-Component Reaction | Substituted aldehyde, Malononitrile | Dihydropyrano[2,3-c]pyrazole derivatives | researchgate.net |

| Pyrazolin-N-thioamides | Cyclocondensation | Hydrazonoyl chloride | 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles | nih.gov |

Applications in Materials Science and Engineering

The unique chemical structure of pyrazolone derivatives makes them valuable in the field of materials science. Their ability to be readily functionalized allows for the tuning of their electronic and optical properties, leading to applications as chromophores, chemosensors, and precursors for more complex functional materials. bohrium.comprimachemicals.com

Pyrazolone derivatives are integral components in the synthesis of various dyes and chromophores, particularly azo dyes. nih.govwikipedia.orgresearchgate.net These compounds are known for their vibrant colors and are used commercially as pigments. primachemicals.com The photophysical properties, such as absorption and emission of light, can be finely tuned by altering the substituents on the pyrazolone ring. nih.gov

Research has shown that pyrazolone-based azo dyes exhibit fluorescence, and their absorption and emission spectra are sensitive to solvent polarity, a phenomenon known as solvatochromism. nih.govresearchgate.net This sensitivity arises from changes in the electronic charge distribution within the molecule upon excitation. The interaction between electron-donating and electron-accepting groups across the molecular framework, which includes the pyrazolone core, governs these optical properties. researchgate.net The thermal stability of some of these compounds makes them suitable for industrial applications as fluorescent materials. nih.gov

Below is a table detailing the photophysical properties of representative pyrazolone-based dyes.

| Compound Type | Property Investigated | Key Finding | Reference |

|---|---|---|---|

| Azo-5-pyrazolone dyes | Absorption & Emission | Show fluorescence; spectra are shifted by solvents of different polarities. | nih.gov |

| Chlorophenyl-substituted pyrazolones | HOMO-LUMO Analysis | Showed π-delocalization across the molecule with charge-transfer transitions in excited states. | bibliotekanauki.plresearchgate.net |

| Pyrazole (B372694) Azo Dyes | UV-Vis Absorption | Maximum absorption bands in the 312–359 nm range are attributed to n → π* and/or π → π* electronic transitions of the azo chromophore. | nih.gov |

The ability of pyrazolone derivatives to act as chelating ligands for metal atoms makes them excellent candidates for the development of chemosensors. nih.gov A chemosensor is a molecule designed to selectively bind to a specific analyte (like a metal ion) and produce a detectable signal, such as a change in color (colorimetric) or fluorescence. nih.govrsc.org

Pyrazolone-based sensors have been successfully developed for the detection of various metal ions, including Fe³⁺, Cu²⁺, Sn²⁺, and Al³⁺. nih.govrsc.orgtandfonline.comsciforum.net The sensing mechanism often involves the coordination of the metal ion with nitrogen and oxygen donor atoms within the pyrazolone derivative. This binding event alters the electronic properties of the molecule, leading to a change in its absorption or fluorescence spectrum. rsc.orgtandfonline.com These sensors offer advantages such as high sensitivity, good selectivity, and rapid response times, with some allowing for "naked-eye" detection. nih.govchemrxiv.org

The versatility of the pyrazolone core as a synthetic building block (as discussed in Section 7.1) and its capacity to coordinate with metal ions (detailed in Section 7.3) position it as a valuable precursor for advanced functional materials. bohrium.com Pyrazolone-based ligands are increasingly used in the design of functional materials such as metal-organic frameworks (MOFs) and coordination polymers. bohrium.comunicam.it

By modifying the substituents on the pyrazolone ring, chemists can design ligands with specific geometries and electronic properties. When these ligands are combined with metal ions, they can self-assemble into extended, highly ordered structures. These materials have potential applications in catalysis, gas storage, and as luminescent materials, leveraging the properties endowed by both the pyrazolone unit and the metal center. unicam.itresearchgate.net

Role of this compound in Coordination Chemistry as a Ligand

In coordination chemistry, pyrazolone and its derivatives are recognized as highly effective ligands due to the presence of multiple donor atoms (nitrogen and oxygen) capable of binding to metal centers. researchgate.netresearchgate.net The 4-acyl-5-pyrazolone variants, in particular, combine the features of the pyrazolone ring with those of β-diketones, creating powerful O,O-chelating ligands. unicam.it Further modification, such as condensation with amines or hydrazines, yields Schiff base ligands with enhanced N,O- or N,N,O-chelating capabilities. unicam.it

These ligands can form stable complexes with a wide array of transition metals, main group elements, lanthanides, and actinides. unicam.itjohnshopkins.edunih.gov The resulting metal complexes exhibit diverse coordination geometries, including octahedral, tetrahedral, square planar, and pentagonal-bipyramidal structures. unicam.itjohnshopkins.edu The specific geometry is influenced by the metal ion, the steric and electronic properties of the pyrazolone ligand, and the reaction conditions. In some cases, these complexes can form one-dimensional coordination polymers. unicam.itnih.gov The study of these complexes is crucial for developing new catalysts, functional materials, and models for metalloproteins. bohrium.comsaudijournals.com

The table below provides examples of metal complexes formed with pyrazolone-based ligands.

| Metal Ion | Pyrazolone Ligand Type | Resulting Complex Formulation/Geometry | Reference |

|---|---|---|---|

| Zn(II) | Schiff base pyrazolone | [Zn(HL)₂] (Monomeric) or 1D Coordination Polymer | unicam.it |

| Cu(II) | Hydrazone pyrazolone | [Cu(HL)₂] (Square Planar) | unicam.it |

| Cr(III) | Carbothioamide pyrazolone | [Cr(HL)(H₂O)₂(CH₃COO)₂] (Octahedral) | johnshopkins.edu |

| Ni(II) | Carbothioamide pyrazolone | [Ni(HL)(H₂O)Cl] (Tetrahedral) | johnshopkins.edu |

| Na(I) | Acylpyrazolone | Polymeric via H-bonding (Octahedral) | nih.gov |

Catalytic Applications of this compound Derivatives

Metal complexes derived from pyrazolone-based ligands have emerged as effective catalysts in a range of organic transformations. bohrium.com The ligand framework plays a crucial role in stabilizing the metal center and modulating its reactivity, leading to high efficiency and selectivity in catalytic cycles.

One significant application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govresearchgate.net This reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds, particularly for creating biaryl compounds. nih.gov Pyridine-pyrazole/Pd(II) complexes have been shown to be efficient catalysts for the Suzuki reaction, often performed under environmentally friendly conditions like in aqueous media and with microwave assistance, which allows for rapid reaction times. nih.gov

Furthermore, copper complexes with pyrazole-based ligands have demonstrated excellent catalytic activity in oxidation reactions, such as the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. research-nexus.net The design of the pyrazole ligand, including the number and type of nitrogen donor sites, is critical to the catalytic performance of the copper center. research-nexus.net Protic pyrazole ruthenium complexes have also been investigated for their catalytic role in hydrogenation and transfer hydrogenation reactions. nih.gov The development of these pyrazolone-based catalysts is a growing area of research, driven by the need for efficient and sustainable chemical synthesis. nih.govrsc.org

| Catalyst Type | Reaction Catalyzed | Key Features | Reference |

|---|---|---|---|

| Pyridine-Pyrazole/Pd(II) Complex | Suzuki-Miyaura Cross-Coupling | Effective in aqueous media; microwave-assisted; rapid reaction times. | nih.gov |

| Pyrazole/Cu(II) Complexes | Oxidation of Catechol | Mimics catecholase enzyme activity; high catalytic efficiency. | research-nexus.net |

| Protic Pincer-Type Pyrazole Ruthenium(II) Complex | Transfer Hydrogenation of Ketones | Demonstrates metal-ligand cooperative reactivity. | nih.gov |

| XPhos Pd G2 precatalyst with 4-bromo-3,5-dinitro-1H-pyrazole | Suzuki–Miyaura Cross-Coupling | Efficient for synthesis of 4-substituted-1H-pyrazole-3,5-diamines. | rsc.org |

Conclusion and Outlook in 2,4 Dimethyl 1,2 Dihydro 3h Pyrazol 3 One Research

Summary of Key Academic Discoveries and Contributions

Research into the pyrazolone (B3327878) scaffold, the core of 2,4-Dimethyl-1,2-dihydro-3H-pyrazol-3-one, has led to several pivotal discoveries. The initial synthesis of a pyrazolone derivative by Ludwig Knorr in 1883 marked a significant milestone, opening the door to a vast class of heterocyclic compounds. nih.govwikipedia.org Key academic contributions related to this class of compounds include:

Synthetic Methodologies: The development of various synthetic routes has been a primary focus. The Knorr pyrazole (B372694) synthesis, involving the condensation of a β-ketoester with a hydrazine (B178648), remains a fundamental method. wikipedia.org Modern advancements have introduced more efficient and sustainable techniques, such as microwave-assisted and ultrasound-assisted synthesis, which often lead to higher yields and shorter reaction times. mdpi.comrsc.org Multicomponent reactions (MCRs) have also emerged as a powerful strategy for rapidly assembling complex pyrazolone structures. mdpi.comrsc.org

Reactivity and Functionalization: A significant discovery is the reactivity of the C-4 position of the pyrazolone ring, which is susceptible to electrophilic substitution. rsc.orgresearchgate.net This has allowed for the introduction of a wide array of functional groups, leading to diverse derivatives. Pyrazolones have been established as powerful synthons, particularly in enantioselective synthesis, for constructing chiral molecules and spiro-pyrazolone derivatives. researchgate.netrsc.org

Pharmacological Significance: One of the most impactful contributions of pyrazolone research is the discovery of their broad pharmacological activities. nih.govresearchgate.net Since the introduction of Antipyrine (B355649) (Phenazone) in the 1880s, numerous pyrazolone derivatives have been identified with analgesic, anti-inflammatory, antimicrobial, antitumor, and antioxidant properties. nih.govwikipedia.orgresearchgate.net This has established the pyrazolone motif as a "privileged scaffold" in medicinal chemistry.

| Key Discovery Area | Description | Significance |

| Synthesis | Development of classical (e.g., Knorr synthesis) and modern (Microwave, MCRs) methods. wikipedia.orgmdpi.comrsc.org | Enables access to a wide variety of pyrazolone derivatives for further study. |

| Reactivity | Identification of the C-4 position as a key site for functionalization. rsc.orgresearchgate.net | Allows for the creation of structurally diverse compounds with tailored properties. |

| Applications | Use as synthons in enantioselective synthesis and discovery of broad pharmacological activities. nih.govresearchgate.net | Establishes pyrazolones as critical components in drug discovery and chiral chemistry. |

Identification of Current Research Gaps and Challenges

Despite extensive research, several gaps and challenges remain in the field of pyrazolone chemistry, particularly concerning specific derivatives like this compound.

Compound-Specific Data: There is a notable lack of detailed research focused specifically on this compound. While the general properties of pyrazolones are well-documented, the unique physicochemical and biological characteristics of this particular compound are not thoroughly investigated.

Selectivity and Mechanism: Achieving high regioselectivity and stereoselectivity in the synthesis of complex pyrazolone derivatives remains a challenge. mdpi.com Furthermore, a deeper understanding of the reaction mechanisms is needed to optimize synthetic protocols and predict outcomes more accurately.

Biological Activity and Toxicity: A major hurdle in the medicinal application of pyrazolones is managing their potential toxicity and adverse effects, which led to the withdrawal of some early derivatives from the market. researchgate.net A significant research gap exists in understanding the structure-activity relationship (SAR) and structure-toxicity relationship to design safer and more effective therapeutic agents. nih.gov

Future Directions for Fundamental and Applied Research on this compound

Future research on this compound should aim to fill the identified gaps and explore its unique potential.

Fundamental Research:

Detailed Characterization: A comprehensive study of the structural, spectroscopic, and electronic properties of this compound is essential.

Reactivity Profiling: Systematic investigation of its reactivity at various positions will uncover its potential as a building block for more complex molecules. This includes exploring its utility in asymmetric catalysis and cycloaddition reactions.

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT) studies, can provide insights into its reactivity, stability, and potential interactions with biological targets. mdpi.com

Applied Research:

Medicinal Chemistry: Based on the known bioactivities of the pyrazolone class, this compound and its derivatives should be systematically screened for a range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.netresearchgate.net

Materials Science: The pyrazolone core is a component of various dyes and pigments. wikipedia.org Future work could explore the potential of this compound as a precursor for novel functional materials, such as organic light-emitting diodes (OLEDs) or sensors.

Agrochemicals: Given that pyrazole derivatives are used in agriculture, investigating the potential of this compound as a pesticide or herbicide could open new avenues for application. rsc.orgmdpi.com

| Research Area | Future Direction | Potential Outcome |

| Fundamental | Comprehensive physicochemical characterization and reactivity studies. | A deeper understanding of the compound's intrinsic properties and synthetic utility. |

| Medicinal | Systematic biological screening and SAR studies. nih.gov | Discovery of new therapeutic agents with improved efficacy and safety profiles. |

| Materials | Exploration as a precursor for dyes, pigments, and electronic materials. wikipedia.org | Development of novel functional materials with tailored optical or electronic properties. |

Broader Implications for Pyrazolone Chemistry and Related Fields

The focused study of this compound, while valuable in its own right, also has broader implications for chemistry and related sciences.

Advancement in Heterocyclic Chemistry: Each new synthetic method or reactivity pattern discovered for a specific pyrazolone contributes to the general toolbox of synthetic organic chemistry. mdpi.com It enhances the ability of chemists to construct complex nitrogen-containing heterocyclic scaffolds, which are prevalent in natural products and pharmaceuticals. nih.gov

Drug Discovery and Development: Research into specific pyrazolones helps refine the understanding of the structure-activity relationships that govern the therapeutic effects of this class of compounds. nih.gov This knowledge is crucial for the rational design of new drugs with enhanced potency and reduced side effects, not only for pyrazolones but for other heterocyclic drugs as well.

Functional Materials: The pyrazolone scaffold's utility in dyes demonstrates the potential of simple heterocyclic systems in materials science. wikipedia.org Continued research can inspire the development of new chromophores and functional molecules for a variety of applications, contributing to fields like materials chemistry and chemical engineering.

Q & A

Q. What are the optimized synthetic routes for preparing 2,4-dimethyl-1,2-dihydro-3H-pyrazol-3-one and its derivatives?

To synthesize this compound derivatives, a common approach involves condensation reactions of hydrazines with β-ketoesters or diketones under acidic or basic conditions. For example, benzoylation of the parent compound can be achieved using benzoyl chloride in dioxane with calcium hydroxide as a base, followed by dropwise addition under controlled temperatures (60–80°C) to minimize side reactions . Derivatives like coumarin-linked pyrazolones (e.g., 4i and 4j) require multi-step heterocyclic coupling, where tetrazole intermediates are formed via cycloaddition before final pyrimidinone ring closure . Solvent choice (e.g., dioxane, ethanol) and catalyst selection (e.g., calcium hydroxide, acetic acid) significantly influence yield and purity.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing pyrazol-3-one derivatives?

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming substituent positions and hydrogen bonding patterns. For example, the enolic proton in pyrazol-3-ones typically appears as a singlet near δ 12–14 ppm.

- X-ray Crystallography : Resolves ambiguities in tautomeric forms and stereochemistry. Structural studies of related compounds (e.g., (2Z)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one) confirm keto-enol tautomerism and hydrogen-bonding networks .

- Infrared (IR) Spectroscopy : Detects carbonyl stretching vibrations (~1650–1700 cm) and hydroxyl groups in enolic forms. Cross-referencing with NIST spectral databases ensures accuracy .

Q. What safety protocols are essential when handling pyrazol-3-one derivatives in the laboratory?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas during benzoylation).

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can computational modeling resolve mechanistic ambiguities in pyrazol-3-one reactions?

Density Functional Theory (DFT) calculations can predict reaction pathways, such as the nucleophilic attack in Mannich reactions involving pyrazol-3-one derivatives. For instance, modeling the electron density at the enolic oxygen helps identify reactive sites for alkylation or acylation. Transition state analysis of intermediates (e.g., tetrazole formation) clarifies regioselectivity in multi-step syntheses .

Q. What strategies address contradictions in reported spectroscopic data for pyrazol-3-one derivatives?

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., using Gaussian software) and crystallographically resolved structures .

- Isotopic Labeling : Deuterated analogs (e.g., 4-amino-1-methyl-2-phenyl-5-trideuteriomethyl-pyrazol-3-one) help distinguish overlapping signals in H NMR by isotopic shift analysis .

Q. How does isotopic labeling (e.g., deuterium) enhance pharmacokinetic studies of pyrazol-3-one analogs?

Deuterium incorporation at metabolically stable positions (e.g., methyl groups) slows hepatic clearance via the kinetic isotope effect, extending half-life in vivo. For example, deuterated analogs of 4-amino-1-methyl-2-phenylpyrazol-3-one are used as tracers in mass spectrometry-based metabolite profiling .

Q. What methodologies elucidate structure-activity relationships (SAR) of pyrazol-3-one derivatives in drug discovery?

- Bioisosteric Replacement : Substitute the 4-methyl group with halogens or electron-withdrawing groups to modulate receptor binding.

- Pharmacophore Mapping : Use CRF-1 receptor antagonist studies (e.g., 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones) to identify critical hydrogen-bond acceptors and hydrophobic pockets .

- In Vitro Assays : Test derivatives against target enzymes (e.g., cyclooxygenase-2) to correlate substituent effects with IC values.

Q. How do solvent polarity and pH influence the tautomeric equilibrium of pyrazol-3-ones?

In polar aprotic solvents (e.g., DMSO), the keto form dominates due to stabilization of the carbonyl group. In acidic conditions, protonation of the enolic oxygen shifts equilibrium toward the enol tautomer. UV-Vis spectroscopy at varying pH levels (2–12) can quantify tautomeric ratios, with λ shifts indicating dominant forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.